IDD388

Overview

Description

Preparation Methods

The synthetic routes for (2-{[(4-BROMO-2-FLUOROBENZYL)AMINO]CARBONYL}-5-CHLOROPHENOXY)ACETIC ACID typically involve multi-step organic synthesis. The preparation methods include:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluorobenzylamine, 5-chlorophenoxyacetic acid, and other reagents.

Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Chemical Reactions Analysis

(2-{[(4-BROMO-2-FLUOROBENZYL)AMINO]CARBONYL}-5-CHLOROPHENOXY)ACETIC ACID undergoes various types of chemical reactions:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

(2-{[(4-BROMO-2-FLUOROBENZYL)AMINO]CARBONYL}-5-CHLOROPHENOXY)ACETIC ACID has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Mechanism of Action

The mechanism of action of (2-{[(4-BROMO-2-FLUOROBENZYL)AMINO]CARBONYL}-5-CHLOROPHENOXY)ACETIC ACID involves its interaction with specific molecular targets:

Comparison with Similar Compounds

(2-{[(4-BROMO-2-FLUOROBENZYL)AMINO]CARBONYL}-5-CHLOROPHENOXY)ACETIC ACID can be compared with other similar compounds:

Biological Activity

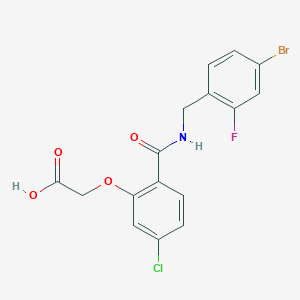

IDD388 is a polyhalogenated compound that has been investigated for its biological activity, particularly as an inhibitor of the aldo-keto reductase family member 1B10 (AKR1B10). This enzyme has emerged as a significant target in cancer therapy due to its overexpression in various tumor types and its role in chemoresistance. This article provides a detailed overview of this compound's biological activity, including structure-activity relationships (SAR), case studies, and experimental findings.

This compound is characterized by its halophenoxyacetic acid moiety, which is crucial for its interaction with AKR1B10. The compound's structure allows it to bind selectively to the enzyme, inhibiting its activity. The introduction of bromine substituents on the aryl moiety affects the compound's potency against different enzymes within the aldo-keto reductase family.

Structure-Activity Relationship (SAR)

Research has shown that:

- Bromine Substituents : The presence of bromine atoms in specific positions can decrease inhibition potency against aldose reductase (AR) but enhance it against AKR1B10. This suggests a complex interaction where steric hindrance plays a role in binding affinity .

- Binding Affinity : The binding free energy calculations indicate that this compound can form stable interactions with AKR1B10, particularly through π-π stacking interactions with specific amino acid residues .

Inhibition Potency

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against AKR1B10, with an IC50 value reported at approximately 80 nM. This level of potency highlights its potential as a selective inhibitor for therapeutic applications .

Case Studies

A notable case study involved the evaluation of this compound's effectiveness in human lung adenocarcinoma cells. The study aimed to assess the compound's ability to overcome chemoresistance associated with conventional therapies. Results indicated that this compound could inhibit AKR1B10 activity, leading to enhanced sensitivity to doxorubicin, a common chemotherapeutic agent .

Data Tables

The following table summarizes key experimental results related to this compound's biological activity:

| Compound | Target Enzyme | IC50 (nM) | Effect on Chemoresistance |

|---|---|---|---|

| This compound | AKR1B10 | 80 | Reduces resistance to doxorubicin |

| MK204 | AKR1B10 | 50 | Strong halogen bond formation |

| MK181 | AR | 200 | Less potent than this compound |

Future Directions

The ongoing research into this compound and its derivatives aims to further elucidate the structural features that confer selectivity and potency against AKR1B10. Advanced computational methods, such as molecular dynamics simulations and alchemical free energy perturbation techniques, are being employed to predict binding affinities and optimize lead compounds for clinical development .

Properties

Molecular Formula |

C16H12BrClFNO4 |

|---|---|

Molecular Weight |

416.6 g/mol |

IUPAC Name |

2-[2-[(4-bromo-2-fluorophenyl)methylcarbamoyl]-5-chlorophenoxy]acetic acid |

InChI |

InChI=1S/C16H12BrClFNO4/c17-10-2-1-9(13(19)5-10)7-20-16(23)12-4-3-11(18)6-14(12)24-8-15(21)22/h1-6H,7-8H2,(H,20,23)(H,21,22) |

InChI Key |

ZLIGBZRXAQNUFO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C=C(C=C2)Br)F |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C=C(C=C2)Br)F |

Synonyms |

Leather protein |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.